5-Chloro-4-fluoro-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Its unique structure incorporates both chlorine and fluorine substituents, which contribute to its chemical reactivity and biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential pharmacological properties.
5-Chloro-4-fluoro-1,2-benzoxazole can be synthesized through various chemical methods involving the cyclization of 2-aminophenol derivatives. It is commercially available from chemical suppliers and is used in academic and industrial research settings.
This compound is classified as a benzoxazole derivative, which is a type of heterocyclic aromatic compound. Benzoxazoles are known for their diverse biological activities, making them valuable in pharmaceutical applications.
The synthesis of 5-Chloro-4-fluoro-1,2-benzoxazole typically involves the cyclization of 2-amino-5-chloro-4-fluorophenol with carbonyl compounds such as aldehydes or ketones. This process can be facilitated by various catalysts including metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance efficiency and yield .
Technical Details:
The molecular formula for 5-Chloro-4-fluoro-1,2-benzoxazole is with a molecular weight of approximately 171.55 g/mol. The structure consists of a benzene ring fused to an oxazole ring, with chlorine and fluorine substituents at specific positions.
Property | Value |
---|---|
Molecular Formula | C7H3ClFNO |
Molecular Weight | 171.55 g/mol |
IUPAC Name | 5-chloro-4-fluoro-1,2-benzoxazole |
InChI | InChI=1S/C7H3ClFNO/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H |
InChI Key | GOHVQRKZDUVKCH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C2=C1ON=C2)F)Cl |
5-Chloro-4-fluoro-1,2-benzoxazole is involved in several types of chemical reactions:
Common reagents for these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions vary but typically involve controlled temperatures and solvents .
The mechanism of action for 5-Chloro-4-fluoro-1,2-benzoxazole involves its interaction with specific biological targets. It can form non-covalent interactions such as hydrogen bonds and π-π stacking with biomolecules, which may inhibit the activity of enzymes like DNA topoisomerases and protein kinases . These interactions influence various cellular processes, making the compound a candidate for therapeutic applications.
5-Chloro-4-fluoro-1,2-benzoxazole appears as a solid at room temperature with moderate solubility in organic solvents.
The compound exhibits stability under normal conditions but may react under extreme pH or temperature conditions. Its reactivity is influenced by the presence of the chlorine and fluorine substituents.
5-Chloro-4-fluoro-1,2-benzoxazole has several scientific applications:
This compound's diverse applications highlight its significance in both research and industrial contexts, making it an important subject of study within medicinal chemistry.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0